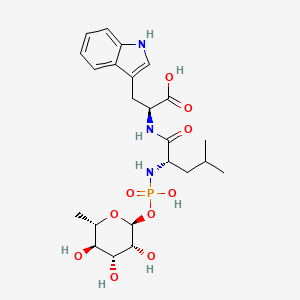

Phosphoramidon

Description

This compound has been reported in Streptomyces tanashiensis with data available.

a membrane metallo-endopeptidase & endothelin-converting enzyme inhibitor; thermolysin inhibitor from culture filtrate of Streptomyces tanashiensis; structure

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N3O10P/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34)/t12-,16-,17-,18-,19+,20+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHBZEQOLSRPAK-XLCYBJAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N3O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317292 | |

| Record name | Phosphoramidon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36357-77-4 | |

| Record name | Phosphoramidon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36357-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoramidon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036357774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoramidon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoramidon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[[(6-deoxy-α-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl]-L-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORAMIDON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3G94E2LB1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Metalloprotease Inhibitor Phosphoramidon: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoramidon, a naturally occurring peptide isolated from Streptomyces tanashiensis, is a potent and widely utilized metalloprotease inhibitor. Its broad-spectrum activity against several key zinc-dependent endopeptidases has established it as an invaluable tool in biochemical research and a foundational molecule in the development of more specific inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its primary enzymatic targets, the kinetics of its inhibitory effects, and the consequential impact on critical signaling pathways. This document synthesizes quantitative data, outlines relevant experimental methodologies, and employs visualizations to offer a comprehensive resource for professionals in the fields of pharmacology, biochemistry, and drug development.

Core Mechanism of Action: Competitive Inhibition of Metalloproteases

This compound functions as a competitive inhibitor of several metalloproteases. Its chemical structure, which includes a phosphonate group, mimics the transition state of peptide hydrolysis catalyzed by these enzymes. This allows this compound to bind with high affinity to the active site of the target metalloprotease, specifically coordinating with the essential zinc ion and preventing the binding and subsequent cleavage of the natural substrates. The inhibition by this compound is reversible.

Primary Enzymatic Targets of this compound

This compound exhibits inhibitory activity against a range of metalloproteases, with varying degrees of potency. The primary and most extensively studied targets are:

-

Thermolysin: A thermostable neutral metalloproteinase from Bacillus thermoproteolyticus. Due to its structural and functional similarities to mammalian metalloproteases, it often serves as a model enzyme for studying inhibitors.

-

Neprilysin (NEP) , also known as Neutral Endopeptidase 24.11: A widely expressed membrane-bound enzyme responsible for the degradation of numerous signaling peptides, including natriuretic peptides, bradykinin, and substance P.[1]

-

Endothelin-Converting Enzyme (ECE): A key enzyme in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1 (ET-1), from its precursor, big endothelin-1 (big ET-1).[2][3][4]

-

Angiotensin-Converting Enzyme (ACE): A central component of the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). These values provide a standardized measure of the concentration of this compound required to inhibit 50% of the target enzyme's activity and its binding affinity, respectively.

| Enzyme Target | IC50 (µM) | Species/Source |

| Neprilysin (NEP) | 0.034 | Porcine Lung |

| Endothelin-Converting Enzyme (ECE) | 3.5 | Porcine Lung |

| Angiotensin-Converting Enzyme (ACE) | 78 | Porcine Lung |

| Thermolysin | Not specified in µM | Bacillus thermoproteolyticus |

Note: IC50 values can vary depending on the experimental conditions, including substrate concentration and enzyme source.[5]

Detailed Experimental Protocols for Determining Inhibitory Activity

The determination of the inhibitory potency of this compound against its target metalloproteases relies on robust and reproducible experimental assays. Below are detailed methodologies for assessing the enzymatic activity and its inhibition.

Neprilysin (NEP) Inhibition Assay

This protocol describes a fluorometric method for determining the IC50 of this compound against Neprilysin.

Materials:

-

Recombinant human Neprilysin (NEP)

-

Neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl2

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

-

Enzyme Preparation: Prepare a working solution of Neprilysin in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer.

-

Assay Reaction:

-

To each well of the 96-well plate, add 50 µL of the Neprilysin working solution.

-

Add 25 µL of the this compound dilution or Assay Buffer (for control wells) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the Neprilysin substrate to each well.

-

-

Measurement: Immediately begin monitoring the increase in fluorescence in kinetic mode at 37°C for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition [(1 - (Vinhibitor / Vcontrol)) * 100] against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Endothelin-Converting Enzyme (ECE) Inhibition Assay

This protocol outlines a method for determining the IC50 of this compound against ECE using a fluorometric substrate.

Materials:

-

Recombinant human Endothelin-Converting Enzyme-1 (ECE-1)

-

ECE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay Buffer: 100 mM MES buffer, pH 6.5, containing 100 mM NaCl and 10 µM ZnCl2

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

-

Enzyme and Inhibitor Preparation: Follow the same steps as described in the NEP inhibition assay, using the ECE-specific Assay Buffer.

-

Assay Reaction:

-

Add 50 µL of the ECE-1 working solution to each well.

-

Add 25 µL of the this compound dilution or Assay Buffer.

-

Pre-incubate at 37°C for 15 minutes.

-

Start the reaction by adding 25 µL of the ECE substrate.

-

-

Measurement and Data Analysis: Follow the same procedure as outlined for the NEP inhibition assay to determine the IC50 value for this compound against ECE.

Thermolysin Inhibition Assay

A colorimetric assay for determining the IC50 of this compound against Thermolysin is described below.

Materials:

-

Thermolysin from Bacillus thermoproteolyticus

-

Thermolysin substrate (e.g., FITC-casein)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2

-

This compound

-

Trichloroacetic acid (TCA)

-

96-well clear microplate

-

Spectrophotometer (490 nm)

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare working solutions of Thermolysin and serial dilutions of this compound in the Assay Buffer.

-

Assay Reaction:

-

In microcentrifuge tubes, combine 50 µL of the Thermolysin solution with 25 µL of the this compound dilution or Assay Buffer.

-

Pre-incubate at 37°C for 10 minutes.

-

Add 100 µL of the FITC-casein substrate solution and incubate at 37°C for 30 minutes.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding 100 µL of TCA.

-

Centrifuge the tubes to pellet the undigested substrate.

-

Transfer 100 µL of the supernatant to a 96-well plate.

-

Measure the absorbance at 490 nm.

-

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocols.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The following protocol details a method for measuring the IC50 of this compound against ACE.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

ACE substrate (e.g., FAPGG - N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine)

-

Assay Buffer: 100 mM HEPES buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2

-

This compound

-

96-well UV-transparent microplate

-

UV-Vis spectrophotometer (340 nm)

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare working solutions of ACE and serial dilutions of this compound in the Assay Buffer.

-

Assay Reaction:

-

To each well of the microplate, add 100 µL of the ACE substrate solution.

-

Add 50 µL of the this compound dilution or Assay Buffer.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the ACE working solution.

-

-

Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-20 minutes.

-

Data Analysis: Determine the initial reaction rates and calculate the IC50 value as previously described.

Impact on Signaling Pathways

The inhibition of its target enzymes by this compound leads to significant alterations in key physiological signaling pathways.

The Endothelin Signaling Pathway

By inhibiting ECE, this compound blocks the conversion of the inactive precursor big ET-1 to the highly potent vasoconstrictor ET-1. This leads to a reduction in the activation of endothelin receptors (ETA and ETB) on vascular smooth muscle cells, thereby attenuating vasoconstriction and cellular proliferation.

The Neprilysin (NEP) Substrate Degradation Pathway

This compound's inhibition of NEP prevents the breakdown of several important vasoactive and natriuretic peptides. This leads to an accumulation of these peptides, potentiating their physiological effects, such as vasodilation, natriuresis, and diuresis.

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 of this compound against its target enzymes is a standardized process involving several key steps.

Conclusion

This compound's mechanism of action as a competitive inhibitor of key metalloproteases, including thermolysin, neprilysin, and endothelin-converting enzyme, underscores its importance as a research tool and a precursor for therapeutic agent development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to investigate the intricate roles of these enzymes in health and disease. The ability of this compound to modulate critical signaling pathways, such as the endothelin and natriuretic peptide systems, highlights the therapeutic potential of targeting these enzymatic activities. Further research into the development of more selective inhibitors based on the foundational understanding of this compound's interactions will continue to be a promising avenue for novel drug discovery.

References

- 1. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential structure-activity relationships of this compound analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphoramidon: A Technical Guide to its Function as a Metalloprotease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoramidon, a naturally occurring peptide isolated from Streptomyces tanashiensis, is a potent and well-characterized inhibitor of a class of zinc-dependent enzymes known as metalloproteases. Its mode of action as a transition-state analog has made it an invaluable tool in biochemical research and a lead compound in drug discovery. This technical guide provides an in-depth overview of this compound's core inhibitory mechanisms, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.

Introduction: The Chemistry and Origin of this compound

This compound, chemically known as N-(α-L-rhamnopyranosyloxyphosphinyl)-L-leucyl-L-tryptophan, is a dipeptide derivative.[1] It is a natural product isolated from the culture broths of Streptomyces tanashiensis.[1][2] The molecule consists of a phosphonate group linked to a dipeptide (leucyl-tryptophan) and a rhamnose sugar moiety. The phosphonate group is crucial for its inhibitory activity, acting as a transition-state analog that chelates the active site zinc ion of metalloproteases.[3][4]

Mechanism of Action: A Competitive, Transition-State Analog Inhibitor

This compound functions as a competitive inhibitor, binding tightly to the active site of metalloproteases and preventing the binding and subsequent hydrolysis of their natural substrates.[5][6] Its structure mimics the tetrahedral transition state of peptide bond hydrolysis, a key step in the catalytic mechanism of these enzymes. The phosphonate group coordinates with the essential zinc ion in the enzyme's active site, effectively blocking its catalytic function.[3][4] This mode of inhibition is reversible.[7]

Quantitative Inhibitory Profile of this compound

This compound exhibits a broad spectrum of inhibitory activity against several key metalloproteases. The following table summarizes its inhibitory potency, expressed as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, against some of its primary targets.

| Enzyme Target | Enzyme Commission (EC) Number | IC50 | Ki | Organism/Source | Reference(s) |

| Neprilysin (NEP) | EC 3.4.24.11 | 34 nM | 3 nM | Human | [7][8][9] |

| Endothelin-Converting Enzyme-1 (ECE-1) | EC 3.4.24.71 | 14 nM - 8 µM | - | Porcine, Human | [7][8] |

| Thermolysin | EC 3.4.24.27 | - | 28 nM | Bacillus thermoproteolyticus | [7] |

| Angiotensin-Converting Enzyme (ACE) | EC 3.4.15.1 | 78 µM | - | Rabbit | [8] |

| ZMPSTE24 | EC 3.4.24.85 | Preliminary IC50 determined | - | Human | [5] |

Note: IC50 values for ECE-1 can vary significantly depending on the pH of the assay conditions, with higher potency observed at acidic pH.[7]

Key Signaling Pathways Modulated by this compound

By inhibiting specific metalloproteases, this compound can significantly impact cellular signaling pathways that regulate a variety of physiological processes.

The Endothelin Signaling Pathway

This compound is a potent inhibitor of Endothelin-Converting Enzyme (ECE), a critical enzyme in the biosynthesis of the potent vasoconstrictor, endothelin-1 (ET-1).[10][11][12] ECE cleaves the inactive precursor, big endothelin-1, to produce the biologically active ET-1.[10] By blocking this conversion, this compound effectively downregulates the endothelin signaling cascade, which is involved in blood pressure regulation, cell proliferation, and inflammation.[11][13]

Caption: Inhibition of Endothelin-1 Synthesis by this compound.

The Natriuretic Peptide Signaling Pathway

This compound also inhibits Neprilysin (NEP), the primary enzyme responsible for the degradation of natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[9][14] These peptides play a crucial role in regulating blood pressure, blood volume, and cardiovascular homeostasis by promoting vasodilation and natriuresis.[9] By preventing their degradation, this compound enhances the signaling of natriuretic peptides, leading to a reduction in blood pressure.

Caption: Potentiation of Natriuretic Peptide Signaling by this compound.

Experimental Protocols: Characterizing this compound Inhibition

The following sections provide detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

General Fluorogenic Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against a target metalloprotease using a quenched-fluorescence fluorogenic peptide substrate. This type of assay is commonly used for enzymes like NEP, ECE, and thermolysin.

Materials:

-

Purified target metalloprotease

-

This compound stock solution (in appropriate solvent, e.g., DMSO or assay buffer)

-

Quenched-fluorescence fluorogenic peptide substrate specific for the target enzyme

-

Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound in assay buffer to cover a range of concentrations for IC50 determination.

-

Dilute the target enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

-

Prepare the fluorogenic substrate at a concentration typically at or below its Km value in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

This compound solution (or vehicle control)

-

Enzyme solution

-

-

Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.

Caption: Workflow for Determining the IC50 of this compound.

Conclusion

This compound remains a cornerstone in the study of metalloproteases. Its well-defined mechanism of action and potent inhibitory activity against key enzymes like neprilysin and endothelin-converting enzyme have not only advanced our understanding of fundamental physiological processes but also paved the way for the development of novel therapeutics for cardiovascular and other diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important inhibitor.

References

- 1. Bradykinin-induced airway microvascular leakage is potentiated by enalaprilat but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. content.abcam.com [content.abcam.com]

- 4. A live-cell assay for studying extracellular and intracellular endothelin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid and versatile method for screening endothelin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of Natriuretic Peptides and the Significance of Neprilysin in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natriuretic Peptide Metabolism, Clearance and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]

- 13. A simple method for measurement of this compound-sensitive endothelin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Phosphoramidon Inhibition: A Technical Guide to Target Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoramidon, a metalloprotease inhibitor derived from Streptomyces tanashiensis, is a crucial tool in biochemical research and a lead compound in drug discovery. This document provides an in-depth technical overview of the primary enzymatic targets of this compound. It details the quantitative inhibition data, experimental methodologies for assessing inhibitory activity, and the signaling pathways modulated by these enzymes. This guide is intended to serve as a comprehensive resource for professionals in pharmacology, biochemistry, and drug development.

Primary Enzymatic Targets of this compound

This compound exhibits potent inhibitory activity against a select group of metalloproteases. The primary targets that have been extensively characterized are:

-

Thermolysin: A thermostable neutral metalloproteinase from the bacterium Bacillus thermoproteolyticus.[1][2] this compound is a highly specific and potent inhibitor of thermolysin.[2]

-

Neutral Endopeptidase (NEP) , also known as Neprilysin or Enkephalinase: A membrane-bound zinc metalloendopeptidase responsible for the degradation of several signaling peptides.[3][4]

-

Endothelin-Converting Enzyme (ECE): A key enzyme in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1.[5][6]

While these are the principal targets, this compound has also been shown to weakly inhibit Angiotensin-Converting Enzyme (ACE).[7]

Quantitative Inhibition Data

The inhibitory potency of this compound against its target enzymes is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes the reported values for this compound against its primary targets.

| Enzyme Target | Inhibitor Constant (Ki) | IC50 | Species/Source | Reference |

| Thermolysin | 28 nM | 33 nM | Bacillus thermoproteolyticus | [8][9] |

| Neutral Endopeptidase (NEP) | 3 nM | 34 nM | Human, Rabbit | [7][9] |

| Endothelin-Converting Enzyme-1 (ECE-1) | - | 1.2 µM - 3.5 µM | Human, Rabbit | [7][8] |

| Angiotensin-Converting Enzyme (ACE) | - | 78 µM | Rabbit | [7] |

Note: IC50 values for ECE-1 can vary depending on the pH of the assay, with higher potency observed at acidic pH.[9]

Experimental Protocols for Inhibition Assays

The determination of this compound's inhibitory activity involves various biochemical assays. Below are detailed methodologies for key experiments cited in the literature.

Thermolysin Inhibition Assay

Inhibition of thermolysin by this compound can be assessed using steady-state kinetics, fluorometric titration, and stopped-flow methods.[10][11]

3.1.1. Steady-State Inhibitory Kinetics

-

Principle: This method determines the inhibitor constant (Ki) by measuring the effect of the inhibitor on the initial rate of substrate hydrolysis.

-

Reagents:

-

Thermolysin enzyme

-

Substrate (e.g., furylacryloyl-glycyl-L-leucine amide)

-

This compound (inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2)

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

Pre-incubate thermolysin with each concentration of this compound for a set period at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm) over time using a spectrophotometer.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the Ki value by plotting the data using methods such as the Dixon or Lineweaver-Burk plot.

-

3.1.2. Fluorometric Titration

-

Principle: This method directly measures the binding of the inhibitor to the enzyme by monitoring changes in the intrinsic fluorescence of the enzyme (typically from tryptophan residues) upon inhibitor binding.

-

Reagents:

-

Thermolysin enzyme

-

This compound

-

Assay buffer

-

-

Procedure:

-

Place a solution of thermolysin in a fluorometer cuvette.

-

Excite the enzyme at a wavelength of approximately 280 nm and monitor the emission spectrum (around 340 nm).

-

Add aliquots of a concentrated this compound solution to the cuvette.

-

Record the change in fluorescence intensity after each addition until saturation is reached.

-

The dissociation constant (Kd) can be calculated by fitting the binding isotherm.

-

Neutral Endopeptidase (NEP) Inhibition Assay

A common method for measuring NEP activity and its inhibition is a fluorometric assay using a synthetic substrate.[12]

-

Principle: This assay uses a fluorogenic substrate that is cleaved by NEP to release a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme activity.

-

Reagents:

-

NEP source (e.g., purified enzyme, plasma, or cell lysates)

-

Fluorogenic substrate (e.g., glutaryl-Ala-Ala-Phe-amidomethylcoumarin)

-

This compound

-

Aminopeptidase M

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6)

-

-

Procedure:

-

Prepare a range of this compound concentrations.

-

In a multi-well plate, add the NEP sample, assay buffer, and the this compound dilutions.

-

Pre-incubate the mixture for a defined time at 37°C.

-

Add the fluorogenic substrate to initiate the reaction.

-

After a specific incubation period (e.g., 30 minutes), add aminopeptidase M to cleave the remaining substrate and release the fluorescent product.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm).

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

-

Endothelin-Converting Enzyme (ECE) Inhibition Assay

A sensitive and high-throughput method for measuring ECE activity is the Scintillation Proximity Assay (SPA).[13]

-

Principle: This assay measures the conversion of radiolabeled big endothelin-1 ([¹²⁵I]big ET-1) to [¹²⁵I]ET-1. The newly formed [¹²⁵I]ET-1 is specifically captured by an antibody, which is then bound by protein A-coated SPA beads, bringing the radioisotope in close proximity to the scintillant in the beads and generating a detectable signal.

-

Reagents:

-

ECE source (e.g., cultured endothelial cell membranes)

-

[¹²⁵I]big ET-1 (substrate)

-

This compound

-

ET-1 specific antibody

-

Protein A SPA beads

-

Assay buffer

-

-

Procedure:

-

Incubate the ECE preparation with [¹²⁵I]big ET-1 in the presence of varying concentrations of this compound at 37°C.

-

Terminate the reaction by adding a buffer that shifts the pH to alkaline and contains the ET-1 specific antibody.

-

Allow the antibody to bind to the produced [¹²⁵I]ET-1.

-

Add the protein A SPA beads and incubate to allow the antibody-antigen complex to bind to the beads.

-

Measure the radioactivity using a scintillation counter.

-

Determine the IC50 value by plotting the signal against the this compound concentration.

-

Signaling Pathways and Experimental Workflows

The inhibition of NEP and ECE by this compound has significant implications for various signaling pathways. Thermolysin, being a bacterial enzyme, is not part of a mammalian signaling pathway but its mechanism is relevant for understanding metalloprotease function.

Endothelin-Converting Enzyme (ECE) Signaling Pathway

ECE is a critical enzyme in the endothelin signaling pathway, which plays a role in vasoconstriction, cell proliferation, and other physiological processes.[5][8] this compound inhibits the final step of endothelin-1 (ET-1) biosynthesis.

References

- 1. Thermolysin - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Effect of Endothelin-Converting Enzyme Inhibitor on Chronic Kidney Disease through the Inhibition of Endoplasmic Reticulum Stress and the NLRP3 Inflammasome [mdpi.com]

- 7. Differential structure-activity relationships of this compound analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. MEROPS - the Peptidase Database [ebi.ac.uk]

- 10. Binding between thermolysin and its specific inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding between thermolysin and its specific inhibitor, N-phosphoryl-L-leucyl-L-tryptophan (PLT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay of endopeptidase-24.11 activity in plasma applied to in vivo studies of endopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A simple method for measurement of this compound-sensitive endothelin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphoramidon: A Technical Guide to its Origin, Biosynthesis, and Production in Streptomyces tanashiensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoramidon, a metabolite isolated from the bacterium Streptomyces tanashiensis, is a potent and widely utilized inhibitor of metalloendopeptidases, including thermolysin and endothelin-converting enzyme (ECE).[1] Its complex structure, featuring a phosphoramidate linkage, a dipeptide moiety (L-leucyl-L-tryptophan), and an L-rhamnose sugar, points to a fascinating and intricate biosynthetic pathway. This technical guide provides a comprehensive overview of the origin of this compound, detailing its proposed biosynthetic pathway, regulatory mechanisms, and generalized protocols for its production and isolation. While the specific biosynthetic gene cluster for this compound has not yet been fully elucidated, this document synthesizes current knowledge on phosphonate and non-ribosomal peptide synthesis in Streptomyces to present a robust hypothetical framework for its biogenesis.

Introduction to this compound

This compound (N-(α-L-rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan) is a natural product of significant interest to the scientific community due to its powerful and specific inhibition of zinc-dependent metalloproteinases. First isolated from culture broths of Streptomyces tanashiensis, it has become an indispensable tool in biochemical research and a lead compound in drug discovery.[1] Its mechanism of action involves acting as a transition-state analogue, binding tightly to the active site of target enzymes and preventing substrate hydrolysis. This inhibitory activity makes it highly relevant for studying physiological processes and for the potential development of therapeutics targeting these enzymes.

Quantitative Inhibitory Activity

The potency of this compound has been quantified against several key metalloproteinases. The following table summarizes its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), demonstrating its efficacy.

| Enzyme Target | Organism/Source | Inhibition Constant (Kᵢ) | IC₅₀ |

| Neprilysin (NEP) | Porcine Kidney | 3 nM | 0.034 µM |

| Thermolysin | Bacillus thermoproteolyticus | 28 nM | - |

| Pseudolysin | Pseudomonas aeruginosa | 250 nM | - |

| Endothelin-Converting Enzyme (ECE-1) | Porcine Lung | - | 3.5 µM |

| Angiotensin-Converting Enzyme (ACE) | Porcine Lung | - | 78 µM |

Data compiled from multiple sources. This table highlights the potent and selective nature of this compound's inhibitory action.

Proposed Biosynthetic Pathway

While the definitive biosynthetic gene cluster (BGC) for this compound remains to be identified in Streptomyces tanashiensis, a scientifically sound pathway can be proposed based on established principles of phosphonate and non-ribosomal peptide biosynthesis in bacteria. The pathway likely initiates with the formation of a core phosphonate intermediate, followed by assembly of the peptide and sugar moieties.

Step 1: Formation of the Phosphonate Core

The biosynthesis of virtually all known phosphonates begins with the intramolecular rearrangement of phosphoenolpyruvate (PEP), a primary metabolite from glycolysis, into phosphonopyruvate (PnPy).[2] This thermodynamically challenging reaction is catalyzed by the enzyme PEP mutase, the product of the pepM gene.[3] To drive this reaction forward, PnPy is immediately consumed in a subsequent, irreversible step.

Step 2: Dipeptide Assembly via Non-Ribosomal Peptide Synthesis

The L-leucyl-L-tryptophan dipeptide portion of this compound is characteristic of peptides synthesized by Non-Ribosomal Peptide Synthetases (NRPSs).[4] These large, modular enzymes function as an assembly line. We propose a two-module NRPS enzyme is responsible:

-

Module 1: An adenylation (A) domain selects and activates L-Leucine, attaching it to a thiolation (T) domain.

-

Module 2: A second A domain selects and activates L-Tryptophan. A condensation (C) domain then catalyzes peptide bond formation between the enzyme-bound L-Leucine and L-Tryptophan.

The phosphonate intermediate is likely linked to the N-terminus of the L-Leucine either before or during the NRPS-mediated synthesis.

Step 3: Glycosylation and Final Assembly

The final steps involve the addition of the sugar and the formation of the characteristic phosphoramidate bond.

-

Rhamnose Addition: A specific glycosyltransferase enzyme catalyzes the attachment of an L-rhamnose moiety to the phosphonate group. The precursor, dTDP-L-rhamnose, is synthesized via a dedicated set of enzymes typically found within the BGC.

-

Release and Cyclization: A thioesterase (TE) domain at the end of the NRPS module likely releases the completed molecule from the enzyme.

The following diagram illustrates the proposed biosynthetic logic for this compound.

Caption: Proposed biosynthetic pathway for this compound in S. tanashiensis.

Regulation of Biosynthesis

The production of secondary metabolites like this compound in Streptomyces is tightly regulated to coincide with specific growth phases and environmental conditions. Phosphate concentration is a key regulatory signal. The PhoR-PhoP two-component system is a conserved global regulator of phosphate-dependent gene expression in Streptomyces.[1][5]

-

High Phosphate: In phosphate-rich conditions, the sensor kinase PhoR is inactive. The response regulator PhoP remains unphosphorylated and does not bind to DNA, leading to the repression of secondary metabolite BGCs.

-

Low Phosphate (Starvation): Under phosphate limitation, PhoR autophosphorylates and transfers the phosphoryl group to PhoP. Phosphorylated PhoP (PhoP-P) then acts as a transcriptional activator, binding to specific DNA sequences (PHO boxes) in the promoter regions of target genes, including those that activate the expression of the this compound BGC.

Caption: The PhoR-PhoP signaling pathway controlling secondary metabolism.

Experimental Protocols

The following sections provide generalized yet detailed protocols for the production and purification of this compound from S. tanashiensis. These serve as a starting point and should be optimized for specific laboratory conditions and equipment.

Fermentation Protocol

This protocol describes a typical submerged batch fermentation process.

-

Strain Maintenance: Maintain Streptomyces tanashiensis (e.g., ATCC 23967) on ISP Medium 2 agar plates. Incubate at 28-30°C for 7-10 days until sporulation is evident.

-

Seed Culture Preparation:

-

Inoculate a loopful of spores into a 250 mL flask containing 50 mL of Tryptic Soy Broth (TSB).

-

Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours to generate a vegetative mycelial suspension.

-

-

Production Culture:

-

Prepare the production medium. A representative medium could be: Soluble Starch (20 g/L), Yeast Extract (5 g/L), K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), FeSO₄·7H₂O (0.01 g/L). Adjust pH to 7.0 before autoclaving. Note: The low phosphate concentration is intended to induce secondary metabolism.

-

Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture.

-

Incubate at 28°C, 200 rpm for 7-9 days.

-

-

Monitoring: Monitor the fermentation by measuring pH and cell mass (mycelial dry weight). This compound production can be tracked via HPLC analysis of the culture supernatant, using a C18 column and a suitable standard.

Extraction and Purification Protocol

This protocol outlines a common workflow for isolating polar metabolites from fermentation broth.

-

Biomass Removal: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the mycelia. Decant and collect the supernatant.

-

Adsorption Chromatography:

-

Acidify the supernatant to pH 3.0 with HCl.

-

Apply the supernatant to a column packed with a macroporous adsorbent resin (e.g., Diaion HP-20).

-

Wash the column with several volumes of deionized water to remove salts and polar impurities.

-

-

Elution: Elute the bound metabolites with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol). Collect fractions.

-

Activity Guided Fractionation: Test each fraction for inhibitory activity against a target enzyme (e.g., thermolysin) or analyze by HPLC to identify fractions containing this compound.

-

Ion-Exchange Chromatography:

-

Pool the active fractions, concentrate under vacuum, and dissolve in a low-salt buffer.

-

Apply the sample to an anion-exchange column (e.g., DEAE-Sephacel) equilibrated with the same buffer.

-

Elute with a linear salt gradient (e.g., 0 to 1.0 M NaCl). This compound, being anionic due to the phosphate group, will bind and elute with increasing salt concentration.

-

-

Final Purification (RP-HPLC):

-

Pool, desalt, and concentrate the active fractions from the ion-exchange step.

-

Perform final purification using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

-

Verification: Confirm the purity and identity of the final product by mass spectrometry and NMR spectroscopy.

Caption: General workflow for the production and purification of this compound.

Conclusion and Future Outlook

This compound stands as a testament to the complex biosynthetic capabilities of the genus Streptomyces. While its utility as a biochemical tool is well-established, the precise genetic and enzymatic machinery responsible for its production in S. tanashiensis remains an open area of research. The proposed biosynthetic pathway, involving a convergence of phosphonate, non-ribosomal peptide, and deoxysugar synthesis, provides a strong foundation for future investigation. The advent of whole-genome sequencing and advanced bioinformatics tools for genome mining will undoubtedly accelerate the discovery of the this compound biosynthetic gene cluster. Identification of this cluster will not only confirm the proposed pathway but also open avenues for biosynthetic engineering to generate novel analogues with potentially enhanced therapeutic properties.

References

- 1. Streptomyces tanashiensis - Wikipedia [en.wikipedia.org]

- 2. Convergent and Divergent Biosynthetic Strategies Towards Phosphonic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity and abundance of phosphonate biosynthetic genes in nature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

The Biological Activity of Phosphoramidon Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidon disodium salt is a microbial metabolite originally isolated from Streptomyces tanashiensis. It is a potent and specific inhibitor of several metalloproteases, making it a valuable tool in biochemical research and a lead compound in drug discovery.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its inhibitory effects, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Mechanism of Action

This compound acts as a competitive, transition-state analog inhibitor of zinc-containing metalloproteases.[3] Its structure, which includes a phosphonate group, mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by these enzymes. This allows it to bind tightly to the active site of the enzyme, preventing the binding and cleavage of natural substrates.[3]

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against a range of metalloendopeptidases. The following table summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for key enzymes.

| Enzyme | Abbreviation | Inhibitory Constant (Ki) | IC50 |

| Neutral Endopeptidase | NEP | 3 nM | 0.034 µM |

| Endothelin-Converting Enzyme-1 | ECE-1 | Not widely reported | 3.5 µM |

| Thermolysin | - | 28 nM | 0.4 µg/mL |

| Angiotensin-Converting Enzyme | ACE | Not widely reported | 78 µM |

| Pseudolysin | - | 250 nM | Not reported |

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration.[4][5][6][7][8][9][10]

Key Signaling Pathways Modulated by this compound

This compound's inhibition of specific metalloproteases has significant downstream effects on cellular signaling pathways.

Endothelin Signaling Pathway

This compound inhibits Endothelin-Converting Enzyme (ECE), a key enzyme in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1 (ET-1).[11][12][13][14] By blocking the conversion of the inactive precursor, big endothelin-1 (big ET-1), to the active ET-1, this compound can modulate processes such as blood pressure regulation and cell proliferation.[13][15][16]

Caption: Inhibition of the Endothelin Signaling Pathway by this compound.

Amyloid-β Degradation Pathway

Neutral Endopeptidase (NEP), also known as neprilysin, is a major enzyme responsible for the degradation of amyloid-β (Aβ) peptides in the brain.[17][18] this compound is a potent inhibitor of NEP.[17][18] Inhibition of NEP by this compound can lead to an increase in Aβ levels, which is a key pathological hallmark of Alzheimer's disease.[17][18] This makes this compound a useful tool for studying the role of NEP in Aβ metabolism and for developing animal models of Alzheimer's disease.[19]

References

- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 2. scispace.com [scispace.com]

- 3. Generation by the this compound-sensitive peptidases, endopeptidase-24.11 and thermolysin, of endothelin-1 and c-terminal fragment from big endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACE-inhibitory activity assay: IC50 [protocols.io]

- 5. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. Inhibition of neutral endopeptidase (NEP) facilitates neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 9. Differential structure-activity relationships of this compound analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple method for measurement of this compound-sensitive endothelin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. GraphViz Examples and Tutorial [graphs.grevian.org]

- 14. This compound, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. etflin.com [etflin.com]

- 16. Binding between thermolysin and its specific inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A rapid and versatile method for screening endothelin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A rapid and selective endothelin-converting enzyme assay: characterization of a this compound-sensitive enzyme from guinea pig lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detection by bioassay and specific enzyme-linked immunosorbent assay of this compound-inhibitable endothelin-converting activity in brain and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Inhibition: A Technical Guide to the Interaction of Phosphoramidon and Thermolysin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the potent inhibition of the metalloprotease thermolysin by its specific inhibitor, phosphoramidon. Through a comprehensive review of key studies, this document provides a detailed understanding of the kinetic and structural basis of this interaction, offering valuable insights for researchers in enzymology and professionals engaged in drug design and development.

Executive Summary

This compound, a naturally occurring peptide derivative, acts as a highly effective and specific inhibitor of thermolysin, a thermostable zinc-dependent metalloprotease. This inhibition is characterized by a slow, tight-binding mechanism, where this compound functions as a transition-state analog. This guide will explore the quantitative aspects of this inhibition, detail the experimental methodologies used to characterize it, and provide a visual representation of the inhibitory pathway.

Quantitative Inhibition Data

The inhibitory potency of this compound against thermolysin has been quantified through the determination of key kinetic parameters. The inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) are critical metrics for assessing the efficacy of an inhibitor. The following table summarizes the reported quantitative data for the inhibition of thermolysin by this compound.

| Parameter | Value | Experimental Conditions | Reference |

| Ki | 28 nM | pH 7.2 | [1] |

| IC50 | 33 nM | --- | [2] |

Note: The Ki and IC50 values can vary depending on the specific experimental conditions, such as pH, temperature, and substrate concentration.

Mechanism of Inhibition: A Transition-State Analog

This compound's inhibitory power stems from its structural mimicry of the tetrahedral transition state that forms during peptide bond hydrolysis by thermolysin.[1][3] The phosphoramidate group of the inhibitor is crucial for this mimicry.

The interaction unfolds in a multi-step process:

-

Initial Encounter: Thermolysin and this compound initially form a transient enzyme-inhibitor complex (EI).

-

Conformational Change: A subsequent slow isomerization leads to a more stable, high-affinity complex (EI*). This slow-binding nature is a hallmark of the interaction.[4]

Crystallographic studies have provided a detailed view of the binding mode.[2] The phosphoramidate group of this compound directly coordinates with the active site zinc ion, a key catalytic component of thermolysin.[2] Specifically, a single oxygen atom from the phosphoramidate moiety acts as a zinc ligand.[2] This interaction, along with hydrogen bonds to surrounding amino acid residues, anchors the inhibitor firmly in the active site, preventing the binding and subsequent hydrolysis of substrate molecules.

The following diagram illustrates the logical flow of thermolysin inhibition by this compound:

Caption: Logical workflow of thermolysin inhibition by this compound.

Experimental Protocols

The characterization of the interaction between this compound and thermolysin relies on a suite of established biochemical and biophysical techniques. While specific parameters may vary between laboratories, the following sections outline the general methodologies for the key experiments cited in the literature.[5][6]

Steady-State Inhibitory Kinetics

This method is used to determine the inhibitor constant (Ki) by measuring the effect of different concentrations of this compound on the initial rate of thermolysin-catalyzed substrate hydrolysis.

Objective: To determine the mode of inhibition and the inhibitor constant (Ki).

Materials:

-

Thermolysin

-

This compound

-

Chromogenic or fluorogenic thermolysin substrate (e.g., N-[3-(2-Furyl)acryloyl]-Gly-L-Leu-NH2, FAGLA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2)

-

Spectrophotometer or fluorometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of thermolysin and this compound in the assay buffer.

-

Assay Setup: In a multi-well plate or cuvettes, set up a series of reactions containing a fixed concentration of thermolysin and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixtures for a set period to allow for the slow binding to reach equilibrium.

-

Reaction Initiation: Initiate the reaction by adding the substrate to each well/cuvette.

-

Data Acquisition: Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.

-

Data Analysis:

-

Calculate the initial reaction velocities (v₀) for each inhibitor concentration.

-

Plot the data using a suitable graphical method, such as a Dixon plot (1/v₀ vs. [I]) or by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis to determine the Ki value.

-

Fluorometric Titration

This technique is employed to directly measure the dissociation constant (Kd) of the enzyme-inhibitor complex by monitoring changes in the intrinsic fluorescence of thermolysin upon binding to this compound.

Objective: To determine the dissociation constant (Kd) of the thermolysin-phosphoramidon complex.

Materials:

-

Thermolysin

-

This compound

-

Assay buffer (as above)

-

Fluorometer

Procedure:

-

Instrument Setup: Set the excitation wavelength to 280 nm (to excite tryptophan residues) and the emission wavelength to scan a range (e.g., 300-400 nm) or at a fixed wavelength of maximum emission (typically around 340-350 nm).

-

Titration:

-

Place a fixed concentration of thermolysin in a cuvette.

-

Make successive additions of a concentrated this compound solution to the cuvette.

-

After each addition, allow the system to equilibrate and record the fluorescence intensity.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence intensity as a function of the this compound concentration.

-

Fit the resulting binding isotherm to a suitable binding equation (e.g., a one-site binding model) to determine the Kd.

-

Stopped-Flow Kinetics

The stopped-flow method is a rapid kinetics technique used to study the pre-steady-state phase of the binding interaction, providing insights into the individual steps of the binding mechanism, including the fast initial binding and the subsequent slow isomerization.

Objective: To determine the rate constants for the individual steps in the binding of this compound to thermolysin.

Materials:

-

Thermolysin

-

This compound

-

Assay buffer (as above)

-

Stopped-flow apparatus coupled to a spectrophotometer or fluorometer

Procedure:

-

Sample Preparation: Prepare solutions of thermolysin and this compound in separate syringes of the stopped-flow instrument.

-

Rapid Mixing: The instrument rapidly mixes the contents of the two syringes, initiating the binding reaction.

-

Data Acquisition: The change in an optical signal (absorbance or fluorescence) is monitored over a very short timescale (milliseconds to seconds) as the reaction mixture flows through an observation cell.

-

Data Analysis:

-

The resulting kinetic traces are fitted to appropriate kinetic models (e.g., a two-step binding model) to extract the rate constants for the association and isomerization steps.

-

The following diagram provides a generalized workflow for determining thermolysin inhibition by this compound:

Caption: Generalized experimental workflow for studying thermolysin inhibition.

Conclusion

The inhibition of thermolysin by this compound serves as a classic example of potent, specific, and slow-binding enzyme inhibition. Its mechanism as a transition-state analog provides a powerful framework for the rational design of novel metalloprotease inhibitors. The experimental techniques detailed in this guide represent the fundamental tools for characterizing such interactions, offering a pathway for the discovery and development of new therapeutic agents targeting this important class of enzymes.

References

- 1. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openalex.org [openalex.org]

- 3. Generation by the this compound-sensitive peptidases, endopeptidase-24.11 and thermolysin, of endothelin-1 and c-terminal fragment from big endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving the activity and stability of thermolysin by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding between thermolysin and its specific inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Generation by the this compound-sensitive peptidases, endopeptidase-24.11 and thermolysin, of endothelin-1 and c-terminal fragment from big endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of Endogenous ET-1 with Phosphoramidon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Phosphoramidon as a tool to investigate the physiological and pathophysiological roles of endogenous endothelin-1 (ET-1). We will delve into the mechanism of action of this compound, detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying biological pathways and experimental workflows.

Introduction: Endogenous Endothelin-1 and Its Significance

Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular tone regulation, cell proliferation, and inflammation.[1][2] It is produced by various cells, most notably endothelial cells. The synthesis of ET-1 involves the cleavage of a larger, inactive precursor, big endothelin-1 (big ET-1), by a specific metalloproteinase known as endothelin-converting enzyme (ECE).[3][4][5] Given its powerful biological activities, the production and signaling of endogenous ET-1 are tightly regulated. Dysregulation of the ET-1 system has been implicated in a variety of cardiovascular, renal, and inflammatory diseases, making it a key target for therapeutic intervention.

Mechanism of Action: this compound as an ECE Inhibitor

This compound is a metalloproteinase inhibitor that has been instrumental in elucidating the function of endogenous ET-1.[6][7] It acts by inhibiting the activity of endothelin-converting enzyme (ECE), thereby blocking the conversion of the relatively inactive big ET-1 to the highly active ET-1.[3][4][5] By observing the physiological and cellular effects of this compound administration, researchers can infer the roles of endogenous ET-1. It is important to note that while this compound is a potent ECE inhibitor, it can also inhibit other metalloproteinases, such as neutral endopeptidase 24.11 (NEP), which can influence its overall biological effects.[3][8]

Signaling Pathways and Experimental Workflows

Endothelin-1 Biosynthesis and the Action of this compound

The following diagram illustrates the synthesis of ET-1 from its precursor and the inhibitory action of this compound.

Caption: Biosynthesis of ET-1 and the inhibitory site of this compound.

Canonical ET-1 Signaling Pathway

Once produced, ET-1 exerts its effects by binding to two G protein-coupled receptors: ET-A and ET-B. The canonical signaling pathway is depicted below.

Caption: Simplified canonical ET-1 signaling pathway.[2]

General Experimental Workflow for Investigating this compound's Effects

A typical workflow for studying the impact of this compound on endogenous ET-1 is outlined below.

Caption: General experimental workflow for this compound studies.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound on ET-1 and Big ET-1 Levels

| Cell Type | This compound Concentration | Effect on ET-1 Secretion | Effect on Big ET-1 Secretion | Reference |

| Porcine Aortic Endothelial Cells | Not specified | Marked suppression | Increased secretion | [6] |

| Bovine Aortic Endothelial Cells (BAECs) | 10 µM | -27% | Not specified | [9] |

| Bovine Aortic Endothelial Cells (BAECs) | 100 µM | -76% | Not specified | [9] |

| Human Endothelial Cell Line (EA.hy 926) | 10-100 µM | 5- to 6-fold increase | Not specified | [9] |

| Cultured Endothelial Cells | Not specified | Decrease | Increase | [7] |

| Human Umbilical Vein Endothelial Cells | 1 x 10⁻⁴ mol/l | Significant reduction | Concomitant increase |

Table 2: In Vivo and Ex Vivo Effects of this compound

| Experimental Model | This compound Dose/Concentration | Outcome | Reference |

| Anesthetized Rats (Big ET-1 induced pressor response) | Dose-dependent | Inhibition of pressor response | [4][5] |

| Isolated Perfused Rat Mesenteric Artery (Big ET-1 induced pressor response) | 10⁻⁵ M | Marked suppression of pressor response | [10][11] |

| Anesthetized Dogs (Intracisternal Big ET-1) | Not specified | Prevention of cerebral vasospasm and hypertension | [12] |

| Rats with Indomethacin-induced Gastric Damage | Dose-dependent | Attenuation of gastric mucosal damage | [3] |

| Anesthetized Rats (Hemorrhage, cytokine, or hypoxia-stimulated ET-1 release) | 0.1-0.3 mg/kg/min | No suppression of ET-1 release | [13] |

| Anesthetized Rats (Hypoxia-induced ET-1 increase) | 10 mg/kg i.v. + 0.1 mg/kg/min | Potentiation of ET-1 increase | [13] |

Table 3: IC50 Values of this compound for ECE Inhibition

| Cell Type / Tissue Preparation | IC50 Value | Reference |

| Bovine Aortic Endothelial Cells (BAECs) | 6.4 µM | [9] |

| Human Endothelial Cell Line (EA.hy 926) | 0.26 µM | [9] |

| Chinese Hamster Ovary (CHO) cells (exogenous big ET-1 conversion) | 5-30 µmol/L | |

| Chinese Hamster Ovary (CHO) cells (endogenous big ET-1 conversion) | >1 mmol/L |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the investigation of endogenous ET-1 with this compound.

Measurement of ET-1 and Big ET-1 Levels

a) Radioimmunoassay (RIA)

A sensitive and specific RIA is often employed for the quantification of ET-1 in biological samples.

-

Antibody Production: Antibodies are typically raised in rabbits using synthetic ET-1 conjugated to a carrier protein like thyroglobulin.

-

Assay Principle: The assay is based on the competitive binding of unlabeled ET-1 (from the sample or standards) and a fixed amount of radiolabeled ET-1 (e.g., ¹²⁵I-ET-1) to a limited amount of anti-ET-1 antibody.

-

Procedure Outline:

-

Extract ET-1 from plasma or cell culture supernatant using Sep-Pak C18 cartridges.

-

Incubate the extracted samples or standards with the anti-ET-1 antibody and ¹²⁵I-ET-1.

-

Separate antibody-bound from free ¹²⁵I-ET-1 (e.g., using a secondary antibody and centrifugation).

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

Construct a standard curve and determine the concentration of ET-1 in the samples.

-

-

Key Considerations: The specificity of the antibody is crucial; it should have minimal cross-reactivity with big ET-1 and other related peptides.

b) High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate different endothelin isoforms prior to quantification by RIA or mass spectrometry.

-

Principle: Reverse-phase HPLC separates peptides based on their hydrophobicity.

-

Procedure Outline:

-

Inject the extracted sample onto a C18 reverse-phase HPLC column.

-

Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer.

-

Collect fractions at regular intervals.

-

Analyze the fractions for ET-1 and big ET-1 content using RIA.

-

-

Advantage: This method allows for the definitive identification and separate quantification of ET-1 and big ET-1.[7][13]

Endothelin-Converting Enzyme (ECE) Activity Assay

This assay measures the rate of conversion of big ET-1 to ET-1.

-

Principle: A radiolabeled big ET-1 substrate (e.g., [¹²⁵I]big ET-1) is incubated with a source of ECE (e.g., cell or tissue homogenates). The amount of radiolabeled ET-1 produced is then quantified.

-

Procedure Outline:

-

Incubate [¹²⁵I]big ET-1 with the enzyme preparation at 37°C in the presence or absence of this compound.

-

Terminate the reaction.

-

Quantify the [¹²⁵I]ET-1 produced. This can be done by:

-

HPLC separation followed by radioactivity measurement of the ET-1 peak.

-

Scintillation Proximity Assay (SPA): An ET-1 specific antibody is added, followed by protein A-coated SPA beads. The binding of [¹²⁵I]ET-1 to the antibody-bead complex brings it into close proximity with the scintillant in the beads, generating a light signal that can be measured.[6]

-

-

-

Application: This assay is useful for determining the inhibitory potency (e.g., IC50) of compounds like this compound on ECE activity.

Functional Assays

a) Isolated Blood Vessel Contractility (Wire Myography)

This ex vivo technique assesses the effect of ET-1 on vascular tone.

-

Preparation:

-

Isolate a blood vessel (e.g., rat aorta or mesenteric artery) and cut it into rings.

-

Mount the rings in an organ bath containing a physiological salt solution, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.

-

Connect the rings to a force transducer to measure isometric tension.

-

-

Procedure Outline:

-

Allow the vessel rings to equilibrate and then induce a submaximal contraction (e.g., with phenylephrine or KCl).

-

Administer big ET-1 to the organ bath in the presence and absence of this compound.

-

Record the changes in tension to assess vasoconstriction.

-

-

Interpretation: Inhibition of big ET-1-induced contraction by this compound indicates that the effect of big ET-1 is dependent on its conversion to ET-1.

b) Langendorff Perfused Heart Model for Ischemia-Reperfusion Injury

This ex vivo model allows for the study of cardiac function in an isolated heart.

-

Preparation:

-

Excise the heart from an anesthetized animal.

-

Cannulate the aorta and mount the heart on a Langendorff apparatus.

-

Perfuse the heart retrogradely via the aorta with an oxygenated physiological solution (e.g., Krebs-Henseleit buffer). This forces the perfusate into the coronary arteries.

-

Insert a balloon into the left ventricle to measure pressure changes.

-

-

Ischemia-Reperfusion Protocol:

-

Allow the heart to stabilize.

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Initiate reperfusion by restarting the flow of the perfusate.

-

This compound can be included in the perfusate before ischemia and/or during reperfusion.

-

-

Measurements: Monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

-

Application: This model can be used to investigate the role of endogenous ET-1 in myocardial ischemia-reperfusion injury and the potential protective effects of ECE inhibition.[1][5][12]

Conclusion

This compound has proven to be an invaluable pharmacological tool for investigating the complex roles of the endogenous endothelin system. By inhibiting the conversion of big ET-1 to the active ET-1, it allows researchers to probe the contributions of this potent peptide in a wide range of physiological and pathological processes. The experimental protocols and data presented in this guide provide a framework for the design and interpretation of studies aimed at further unraveling the intricacies of ET-1 biology and its potential as a therapeutic target. It is crucial for researchers to consider the potential off-target effects of this compound and to employ appropriate controls to ensure the validity of their findings.

References

- 1. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibition of the in vivo conversion of big endothelin-1 to endothelin-1 in the human forearm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid and selective endothelin-converting enzyme assay: characterization of a this compound-sensitive enzyme from guinea pig lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of endothelin 1 and big endothelin 1 in secretory vesicles isolated from bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Langendorff heart - Wikipedia [en.wikipedia.org]

- 6. A simple method for measurement of this compound-sensitive endothelin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Radioimmunoassay of endothelin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection by bioassay and specific enzyme-linked immunosorbent assay of this compound-inhibitable endothelin-converting activity in brain and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evidence for this compound-sensitive conversion of big endothelin-1 to endothelin-1 in isolated rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of endogenous human endothelin peptides by high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationships of Phosphoramidon Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phosphoramidon and its analogues as inhibitors of key metalloproteases, particularly neutral endopeptidase (NEP) and thermolysin. This document outlines the critical structural modifications that influence inhibitory potency and selectivity, presents quantitative inhibitory data, details relevant experimental protocols, and visualizes key concepts through logical and pathway diagrams.

Core Structure-Activity Relationships

This compound is a naturally occurring inhibitor of several metalloproteases, including thermolysin, a bacterial enzyme often used as a model, and neutral endopeptidase (NEP, also known as neprilysin), a key enzyme in the regulation of several signaling peptides.[1] The inhibitory activity of this compound analogues is highly dependent on specific structural features.

The core structure of this compound consists of an N-phosphoryl dipeptide (L-leucyl-L-tryptophan) linked to an L-rhamnose sugar moiety. Modifications to each of these components—the phosphate group, the dipeptide backbone, and the rhamnose sugar—have profound effects on inhibitory potency and selectivity against different metalloproterases, including NEP, thermolysin, and endothelin-converting enzyme (ECE).[2]

Key SAR findings are summarized below:

-